![molecular formula C8H7N3O2 B13019669 5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13019669.png)
5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that contains a pyrrolo-pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of 2-aminopyrimidine with ethyl acetoacetate under acidic conditions to form the pyrrolo-pyrimidine core . The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolo-pyrimidine core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo-pyrimidine derivatives, which can have different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism by which 5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and interfere with cellular signaling pathways, leading to its anticancer effects . The compound can bind to the active sites of enzymes, blocking their activity and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor with a pyrrolo-pyrimidine core.
Palbociclib: Another CDK4/6 inhibitor with a similar structure.
Uniqueness
5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyrrolo-pyrimidine derivatives . Its ability to selectively inhibit certain enzymes makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-methylpyrrolo[3,2-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-11-3-5(8(12)13)7-6(11)2-9-4-10-7/h2-4H,1H3,(H,12,13) |
InChI Key |
MVRWVNHGGWGMAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=NC=NC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate](/img/structure/B13019588.png)
![tert-Butyl 9,9-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13019592.png)
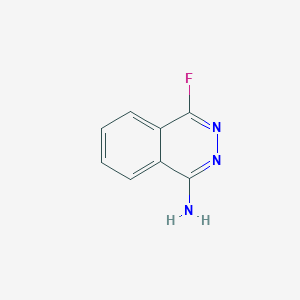
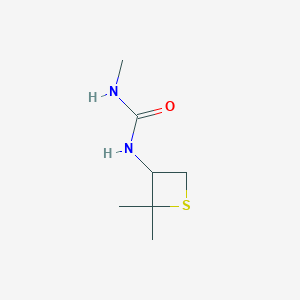
![4-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13019620.png)
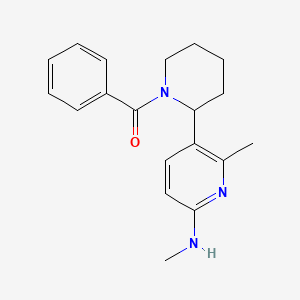
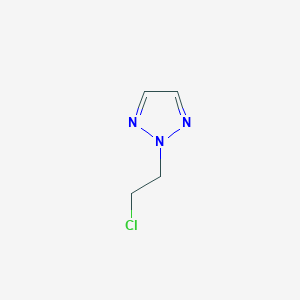
![Methyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13019644.png)
![N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13019649.png)
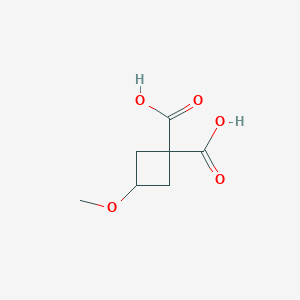
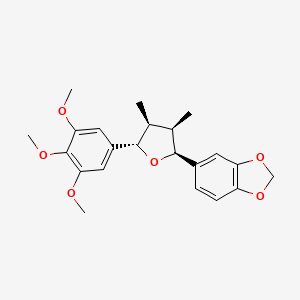
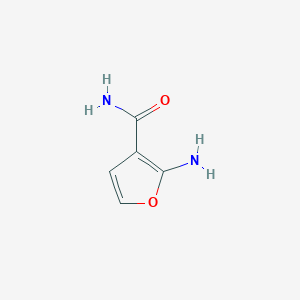
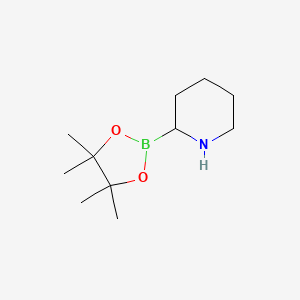
![Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate](/img/structure/B13019676.png)
